Piperidine, 1-(dibromoacetyl)-

Description

BenchChem offers high-quality Piperidine, 1-(dibromoacetyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperidine, 1-(dibromoacetyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

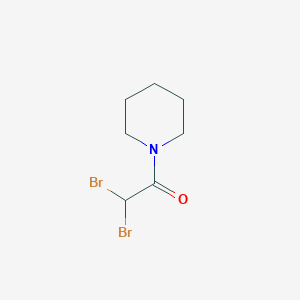

Structure

3D Structure

Properties

CAS No. |

2296-54-0 |

|---|---|

Molecular Formula |

C7H11Br2NO |

Molecular Weight |

284.98 g/mol |

IUPAC Name |

2,2-dibromo-1-piperidin-1-ylethanone |

InChI |

InChI=1S/C7H11Br2NO/c8-6(9)7(11)10-4-2-1-3-5-10/h6H,1-5H2 |

InChI Key |

KKOUMFYRRFGBFY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C(=O)C(Br)Br |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and characterization of Piperidine, 1-(dibromoacetyl)-

An In-depth Technical Guide to the Synthesis and Characterization of Piperidine, 1-(dibromoacetyl)-

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of Piperidine, 1-(dibromoacetyl)-, a compound of interest for researchers and professionals in drug development and organic synthesis. The piperidine moiety is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals.[1][2][3] The introduction of an α,α-dibromoacetyl group creates a highly reactive and versatile building block. This document details a proposed synthetic pathway, rooted in established principles of amide chemistry, and outlines a rigorous, multi-technique approach for its structural elucidation and purity confirmation. By explaining the causality behind experimental choices and integrating self-validating protocols, this guide serves as a practical resource for the safe and effective handling, synthesis, and analysis of this valuable chemical intermediate.

Introduction to the Core Components

The Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry

The piperidine ring is a ubiquitous heterocyclic motif found in a vast array of natural products, alkaloids, and synthetic pharmaceuticals.[1][2] Its prevalence stems from its ability to exist in a stable, low-energy chair conformation, which can be readily substituted to present functional groups in well-defined three-dimensional orientations. This structural feature allows for precise interactions with biological targets, making it a "privileged scaffold" in drug design. Piperidine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, analgesic, and antipsychotic properties, cementing their importance in the pharmaceutical industry.[3]

α,α-Dihalo Amides: Versatile and Reactive Synthetic Intermediates

α-Haloamides, and particularly their dihalogenated counterparts, are powerful intermediates in organic synthesis due to the multivalent nature of the α-carbon.[4] This carbon atom can act as an electrophile, susceptible to displacement of the halogen atoms by nucleophiles. The presence of two bromine atoms in the target molecule, Piperidine, 1-(dibromoacetyl)-, significantly enhances its electrophilicity and provides a handle for a variety of subsequent chemical transformations. These transformations can include the formation of new carbon-carbon or carbon-heteroatom bonds, making such compounds valuable precursors for more complex molecular architectures.[4]

Physicochemical Properties and Safety Imperatives

Predicted Physicochemical Properties

| Property | Predicted Value / Information | Rationale / Source |

| Molecular Formula | C₇H₁₁Br₂NO | Based on structure |

| Molecular Weight | 284.98 g/mol | Based on atomic weights |

| Appearance | Likely a solid at room temperature | Analogy to 1-(Bromoacetyl)piperidine[5] |

| Boiling Point | > 285 °C | Expected to be higher than 1-(Bromoacetyl)piperidine[5] |

| Solubility | Soluble in many organic solvents | Common for amide compounds[5] |

Reagent and Product Safety Considerations

The synthesis of Piperidine, 1-(dibromoacetyl)- involves highly reactive and hazardous materials. A thorough risk assessment is mandatory before commencing any experimental work.

| Substance | Key Hazards | Recommended Precautions |

| Piperidine | Highly flammable, Toxic (oral, dermal, inhalation), Causes severe skin burns and eye damage.[6] | Work in a well-ventilated fume hood. Wear appropriate PPE (gloves, lab coat, safety goggles). Keep away from ignition sources.[7][8] |

| Dibromoacetyl Chloride | Corrosive, Lachrymator, Moisture sensitive. | Handle under inert atmosphere. Use a syringe or cannula for transfers. Wear acid-resistant gloves and full-face protection. |

| Triethylamine (Et₃N) | Flammable, Corrosive, Toxic. | Use in a fume hood. Avoid contact with skin and eyes. |

| Piperidine, 1-(dibromoacetyl)- | Predicted: Potent alkylating agent, Lachrymator, Harmful if swallowed or in contact with skin.[9] | Avoid generating dust. Handle with extreme care, using full PPE. Decontaminate all glassware and surfaces after use. |

Proposed Synthesis Methodology

Retrosynthetic Analysis

The most direct approach to forming the target amide is through the nucleophilic acylation of piperidine with a suitable dibromoacetyl electrophile. This disconnection simplifies the synthesis to readily available starting materials.

Caption: Retrosynthetic pathway for Piperidine, 1-(dibromoacetyl)-.

Rationale for Synthetic Route Selection

The chosen synthetic route is a classic Schotten-Baumann reaction, a reliable and widely used method for amide bond formation.[10] This approach involves the reaction of a secondary amine (piperidine) with an acyl halide (dibromoacetyl chloride).

-

Causality of Reagent Choice :

-

Piperidine : Acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride.

-

Dibromoacetyl Chloride : Serves as the electrophilic acylating agent. It is highly reactive, ensuring the reaction proceeds efficiently, often at low temperatures.

-

Triethylamine (Et₃N) : A non-nucleophilic organic base is crucial. It acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction. Removing the HCl is essential because it would otherwise protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction.

-

Anhydrous Dichloromethane (DCM) : An inert, aprotic solvent is chosen to dissolve the reactants without participating in the reaction. Its low boiling point facilitates easy removal during the work-up phase.

-

Detailed Experimental Protocol

Materials:

-

Piperidine (1.0 eq)

-

Dibromoacetyl chloride (1.1 eq)

-

Triethylamine (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add piperidine (1.0 eq) and anhydrous DCM.

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Base Addition: Add triethylamine (1.2 eq) to the stirred solution.

-

Acyl Chloride Addition: Dissolve dibromoacetyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting piperidine is consumed.

-

Quenching: Carefully quench the reaction by slowly adding water.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel or recrystallization to yield the pure Piperidine, 1-(dibromoacetyl)-.

Reaction Mechanism

Caption: Mechanism of amide formation via nucleophilic acyl substitution.

Spectroscopic and Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous confirmation of the structure and purity of the synthesized product.

Characterization Workflow

Caption: Workflow for the characterization of Piperidine, 1-(dibromoacetyl)-.

Predicted Characterization Data

| Technique | Predicted Observation | Structural Interpretation |

| ¹H NMR | Singlet, ~6.5-7.0 ppm (1H)Multiplets, ~3.4-3.7 ppm (4H)Multiplet, ~1.5-1.7 ppm (6H) | -CHBr₂ protonPiperidine protons adjacent to Nitrogen (-CH₂-N)Remaining piperidine protons (-CH₂-) |

| ¹³C NMR | ~165 ppm~55-60 ppm~45 ppm~25-27 ppm | Amide Carbonyl (C=O)Dibromomethyl Carbon (-CHBr₂)Piperidine carbons adjacent to N (C-N)Remaining piperidine carbons |

| IR Spectroscopy | Strong absorption at ~1650-1680 cm⁻¹ | Amide C=O stretch |

| Mass Spectrometry | M⁺, [M+2]⁺, [M+4]⁺ peaks in ~1:2:1 ratio | Molecular ion cluster characteristic of a dibrominated compound |

| Elemental Analysis | C, 29.50%; H, 3.89%; Br, 56.10%; N, 4.92%; O, 5.61% | Confirms elemental composition and purity |

Reactivity and Potential Applications

Piperidine, 1-(dibromoacetyl)- is a potent bifunctional electrophile. The two bromine atoms can be displaced sequentially or simultaneously by various nucleophiles, opening pathways to a diverse range of derivatives. Its potential as a building block in drug discovery is significant.[11][12][13] It can be used to introduce a constrained linker or a reactive handle into a larger molecule, facilitating the synthesis of novel chemical entities for screening in various therapeutic areas, such as oncology or neurodegenerative diseases.[3][11]

Conclusion

This guide has outlined a robust and logical framework for the synthesis and characterization of Piperidine, 1-(dibromoacetyl)-. By leveraging the principles of nucleophilic acyl substitution and employing a suite of modern analytical techniques, researchers can confidently prepare and validate this versatile chemical intermediate. The inherent reactivity of the α,α-dibromoamide functionality makes this compound a valuable tool for medicinal chemists and synthetic researchers aiming to construct complex molecular architectures for drug discovery and development. Adherence to the detailed safety protocols is paramount to ensure the safe execution of the described procedures.

References

- Synthetic method of 1-(4-bromophenyl) piperidine.

- Synthesis of 1-(2-bromoethyl)piperidine hydrobromide. PrepChem.com.

- Synthesis of piperidine. YouTube.

- Piperidine Synthesis. DTIC.

- Buy 1-(Bromoacetyl)piperidine | 1796-25-4. Smolecule.

- SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.

- 1-(Bromoacetyl)piperidine | C7H12BrNO | CID 10822137. PubChem.

- The Fascinating Chemistry of α‐Haloamides. PMC - NIH.

- Piperidine, 1-acetyl- - the NIST WebBook. National Institute of Standards and Technology.

- Safety D

- Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for activity toward monoamine transporters. PubMed.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PMC.

- Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PMC - PubMed Central.

- Pharmacological Applications of Piperidine Deriv

- (PDF) Piperidine nucleus in the field of drug discovery.

- α-Fluorination of amide and stereodivergent synthesis of 1,4-dicarbonyls by Nuno Maulide's group.

- Piperidine(110-89-4) 1H NMR spectrum. ChemicalBook.

- Efficient and Divergent Synthesis of α-Halogenated Amides and Esters by Double Electrophilic Activ

- Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG.

- Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. MDPI.

- Emerging pharmaceutical uses of piperidine, pyrrolidine, and deriv

- Halogen-bonding-mediated synthesis of amides and peptides. RSC Publishing.

- SAFETY D

- α-Oxamination of Amides via Electrophilic Activ

- Application of Chiral Piperidine Scaffolds in Drug Design.

- Piperidine - SAFETY D

- (PDF) SYNTHESIS, SPECTRAL CHARACTERIZATION AND STRUCTURE-ACTIVITY RELATIONSHIP STUDIES ON SOME SULFONAMIDES BEARING PIPERIDINE NUCLEUS.

- 1-(2-BROMO-ETHYL)

- 1-(2-Bromoethyl)piperidine | C7H14BrN | CID 426611. PubChem.

- 89796-22-5, 1-(2-BROMO-ETHYL)-PIPERIDINE HYDROBROMIDE Formula. ECHEMI.

- Piperidine. Wikipedia.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. researchgate.net [researchgate.net]

- 4. The Fascinating Chemistry of α‐Haloamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy 1-(Bromoacetyl)piperidine | 1796-25-4 [smolecule.com]

- 6. Piperidine - Wikipedia [en.wikipedia.org]

- 7. carlroth.com [carlroth.com]

- 8. chemos.de [chemos.de]

- 9. 1-(Bromoacetyl)piperidine | C7H12BrNO | CID 10822137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Halogen-bonding-mediated synthesis of amides and peptides - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for activity toward monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. thieme-connect.de [thieme-connect.de]

Piperidine, 1-(dibromoacetyl)-: A Versatile and Reactive Building Block for Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Piperidine, 1-(dibromoacetyl)-, also systematically named 2,2-dibromo-1-(piperidin-1-yl)ethan-1-one, is a halogenated amide with significant potential as a versatile building block in organic synthesis. Its unique structure, combining the privileged piperidine scaffold with a reactive gem-dibromoacetyl moiety, offers a multitude of synthetic possibilities for the construction of complex molecular architectures. This guide provides a comprehensive overview of the predicted properties, synthesis, and reactivity of this compound, highlighting its potential applications in medicinal chemistry and drug development. While specific literature on this exact molecule is emerging, this document leverages established principles of organic chemistry and data from analogous compounds to present a forward-looking and scientifically grounded perspective on its utility.

Introduction: The Promise of a Privileged Scaffold Functionalized for Reactivity

The piperidine ring is a ubiquitous and highly valued structural motif in medicinal chemistry, found in a wide array of clinically approved drugs targeting a range of conditions, from cancer to central nervous system disorders.[1] Its prevalence is attributed to its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, and to act as a versatile scaffold for three-dimensional molecular design.[2]

The functionalization of this privileged scaffold with reactive handles is a key strategy in the development of novel therapeutics and complex organic molecules. Piperidine, 1-(dibromoacetyl)- introduces a gem-dibromoacetyl group, a highly reactive electrophilic center poised for a variety of chemical transformations. This guide will explore the synthetic potential of this unique combination, offering insights into its preparation and its anticipated reactivity with a focus on applications in the synthesis of novel chemical entities.

Physicochemical and Spectroscopic Profile

While extensive experimental data for piperidine, 1-(dibromoacetyl)- is not yet widely available, its properties can be reliably predicted based on analogous compounds such as 2,2-dibromo-1-phenylethanone and 1-(bromoacetyl)piperidine.[3][4]

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₇H₁₀Br₂NO |

| Molecular Weight | 283.97 g/mol |

| Appearance | Off-white to yellow solid |

| Melting Point | Expected to be a low-melting solid |

| Boiling Point | > 300 °C (decomposes) |

| Solubility | Soluble in aprotic organic solvents (DCM, THF, DMF) |

Spectroscopic Characterization (Predicted):

-

¹H NMR: Resonances corresponding to the piperidine ring protons would be expected in the δ 1.5-1.7 (m, 6H) and 3.4-3.6 (m, 4H) regions. A key singlet for the methine proton (CHBr₂) would likely appear downfield, around δ 6.0-6.5, due to the deshielding effect of the two bromine atoms and the adjacent carbonyl group.

-

¹³C NMR: The carbonyl carbon would be observed around δ 165-170. The dibrominated carbon would be significantly shifted downfield to approximately δ 40-45. The carbons of the piperidine ring would appear in the aliphatic region.

-

IR Spectroscopy: A strong absorption band corresponding to the amide carbonyl (C=O) stretch would be prominent around 1650-1670 cm⁻¹. C-Br stretching vibrations would be expected in the fingerprint region.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a compound containing two bromine atoms (M, M+2, M+4 in a 1:2:1 ratio).

Synthesis of Piperidine, 1-(dibromoacetyl)-

The synthesis of piperidine, 1-(dibromoacetyl)- is anticipated to follow established methods for the α,α-dibromination of carbonyl compounds.[5][6] The most direct approach would involve the bromination of 1-acetylpiperidine.

Proposed Synthetic Pathway

Caption: Proposed synthesis of Piperidine, 1-(dibromoacetyl)-.

Experimental Protocol: α,α-Dibromination of 1-Acetylpiperidine

This protocol is a representative method adapted from general procedures for the α-bromination of ketones and amides.[5][6]

Materials:

-

1-Acetylpiperidine

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Suitable solvent (e.g., Dichloromethane (CH₂Cl₂), Acetic Acid)

-

Base (e.g., Sodium Bicarbonate (NaHCO₃) solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-acetylpiperidine in a suitable solvent like dichloromethane or acetic acid.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of bromine (2.2 equivalents) or a slurry of N-bromosuccinimide (2.2 equivalents) in the same solvent to the stirred solution. The addition should be dropwise to control any exothermic reaction and the evolution of hydrogen bromide gas.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction by carefully adding a saturated solution of sodium bicarbonate until the evolution of gas ceases.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure piperidine, 1-(dibromoacetyl)-.

Reactivity and Synthetic Applications

The synthetic utility of piperidine, 1-(dibromoacetyl)- stems from the electrophilic nature of the dibrominated carbon atom and the presence of two leaving groups. This opens up a wide range of potential transformations.

Nucleophilic Substitution Reactions

The gem-dibromo group is susceptible to substitution by a variety of nucleophiles.[7] These reactions can proceed in a stepwise or concerted manner, depending on the nucleophile and reaction conditions.

Caption: Potential nucleophilic substitution pathways.

-

With Amines and Thiols: Reaction with primary or secondary amines can lead to the formation of α-amino amides or α,α-diamino amides, which are valuable precursors for peptidomimetics and other biologically active molecules.[7] Similarly, thiols can be used to introduce sulfur-containing functionalities.

-

Favorskii Rearrangement: In the presence of a strong base, α,α-dihalo ketones and amides can undergo a Favorskii-type rearrangement to yield α,β-unsaturated esters or amides after subsequent reaction with a nucleophile.

Synthesis of Heterocycles

The two bromine atoms provide a scaffold for the construction of various heterocyclic systems.

-

Thiazole Synthesis (Hantzsch-type reaction): Condensation with a thiourea or thioamide derivative is a classic method for the synthesis of aminothiazole rings, which are prevalent in many pharmaceutical agents.[2]

-

Imidazole and Oxazole Synthesis: Similarly, reaction with amidines or ureas can lead to the formation of imidazole or oxazole derivatives, respectively.

Caption: Heterocycle synthesis from the title compound.

Radical Reactions

α-Haloamides can participate in radical reactions, often initiated by photoredox catalysis or transition metals.[8] These reactions can be used to form new carbon-carbon bonds.

-

Atom Transfer Radical Addition (ATRA): The dibromoacetyl moiety can potentially undergo ATRA reactions with alkenes to form more complex adducts, which can then be further functionalized.[8]

Applications in Drug Discovery and Development

The combination of the drug-like piperidine scaffold and the versatile reactivity of the dibromoacetyl group makes piperidine, 1-(dibromoacetyl)- a highly attractive building block for drug discovery.[]

-

Scaffold for Library Synthesis: This compound can serve as a starting point for the rapid synthesis of diverse libraries of compounds for high-throughput screening.

-

Synthesis of Targeted Covalent Inhibitors: The electrophilic nature of the dibromoacetyl group could be exploited in the design of targeted covalent inhibitors, where the molecule forms a covalent bond with a specific amino acid residue in a protein target.

-

Lead Optimization: The piperidine moiety can be readily modified to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound.[10]

Conclusion

Piperidine, 1-(dibromoacetyl)- represents a promising, yet underexplored, building block for organic synthesis. Its anticipated ease of synthesis and the versatile reactivity of the gem-dibromoacetyl group open up a wide range of possibilities for the construction of complex molecules, including novel heterocycles and potential drug candidates. The insights provided in this guide, based on established chemical principles, are intended to stimulate further research into the chemistry of this and related compounds, ultimately unlocking their full potential in the fields of synthetic chemistry and drug discovery.

References

-

Terent'ev, A. O., Khodykin, S. V., Krylov, I. B., Ogibin, Y. N., & Nikishin, G. I. (2006). A Convenient Synthesis of 2,2-Dibromo-1-arylethanones by Bromination of 1-Arylethanones with the H2O2-HBr System. Synthesis, 2006(07), 1087-1092. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines. Retrieved from [Link]

-

ResearchGate. (n.d.). Studied α-bromoamides and α-bromolactams. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. Retrieved from [Link]

-

National Institutes of Health. (n.d.). The Fascinating Chemistry of α‐Haloamides. Retrieved from [Link]

-

PubChem. (n.d.). 2,2-Dibromo-1-phenylethanone. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of α,α-difluoro-β-amino amides using aldimines and bromodifluoroacetamides via the Reformatsky reaction. Retrieved from [Link]

-

ChemRxiv. (n.d.). Synthesis of α,α-Difluoro-β-amino Amides using Aldimines and Bromodifluoroacetamides via Zinc-Promoted Reformatsky Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

PubChem. (n.d.). 2,2-Dibromo-1-(2-chlorophenyl)ethanone. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

-

ResearchGate. (n.d.). 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K+-ATPase and Ras oncogene activity in cancer cells. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-1-piperidine-1-yl-ethanone. Retrieved from [Link]

-

MDPI. (n.d.). A Rapid General Synthesis and the Spectroscopic Data of 2,2′-Bis-(di-isopropylphosphino)-1,1′-dibromoferrocene, (bpdbf), 1,1′,2,2′-Tetrakis-(di-isopropylphosphino) Ferrocene, (tdipf) and Related Ligands: Taking dppf into the Future. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-1-(piperidin-1-yl)ethan-1-one. Retrieved from [Link]

-

MDPI. (n.d.). Research in the Field of Drug Design and Development. Retrieved from [Link]

-

Longdom Publishing. (n.d.). The Role of Pharmacodynamics in Drug Discovery and Development. Retrieved from [Link]

-

Veeprho. (n.d.). 2,2-Dibromo-1-(2,5-dimethoxyphenyl)ethan-1-ol. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Catalyst-Free 1,2-Dibromination of Alkenes Using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) as a Bromine Source. Retrieved from [Link]

-

PubChem. (n.d.). 2,2-Dibromo-1-[4-(2-chloroethyl)phenyl]ethan-1-one. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl) Piperidine-based Derivatives as Anti-tubulin Agents. Retrieved from [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2,2-Dibromo-1-phenylethanone | C8H6Br2O | CID 569483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. A Convenient Synthesis of 2,2-Dibromo-1-arylethanones by Bromination of 1-Arylethanones with the H2O2-HBr System [organic-chemistry.org]

- 7. The Fascinating Chemistry of α‐Haloamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. longdom.org [longdom.org]

Literature review on the applications of Piperidine, 1-(dibromoacetyl)-

Advanced Applications in Carbene Chemistry and Heterocyclic Synthesis[1]

Executive Summary

Piperidine, 1-(dibromoacetyl)- (CAS: 20258-29-9), also known as N-(dibromoacetyl)piperidine or 2,2-dibromo-1-(piperidin-1-yl)ethanone, is a specialized bifunctional electrophile and carbene precursor.[1][2] Unlike simple

This guide provides a rigorous technical analysis of its synthesis, reactivity profile, and application in high-value organic transformations. It is designed for medicinal chemists and process scientists seeking to leverage gem-dihalo functionalities in drug scaffold synthesis.

Chemical Profile & Reactivity

The molecule features a piperidine ring acylated by a dibromoacetyl group.[1] The steric bulk of the piperidine and the electron-withdrawing nature of the dibromomethyl ketone create a distinct reactivity landscape.

| Property | Specification |

| IUPAC Name | 2,2-dibromo-1-(piperidin-1-yl)ethanone |

| CAS Number | 20258-29-9 |

| Molecular Formula | |

| Molecular Weight | 284.98 g/mol |

| Physical State | Viscous oil or low-melting solid (dependent on purity) |

| Solubility | Soluble in DCM, CHCl3, Benzene; sparingly soluble in water. |

| Reactivity Class |

Mechanistic versatility

-

Carbene Generation : Under basic conditions (or via organometallic intermediates), the

-proton can be abstracted, followed by bromide elimination to generate an aminocarbonyl carbene (or carbenoid). -

Biselectrophilic Attack : The gem-dibromo carbon is susceptible to double nucleophilic substitution, making it ideal for [3+2] or [4+2] annulations with binucleophiles.

Synthesis Protocol: 1-(dibromoacetyl)piperidine

Note: This protocol is adapted from standard acid chloride coupling procedures and specific literature precedents for

Reagents & Equipment

-

Precursor : Dibromoacetic acid (1.0 eq)

-

Activator : Thionyl chloride (

) (1.5 eq) -

Nucleophile : Piperidine (2.0 eq or 1.0 eq + 1.1 eq TEA)

-

Solvent : Dichloromethane (DCM) or Benzene (anhydrous)

-

Atmosphere : Nitrogen or Argon

Step-by-Step Methodology

-

Acid Chloride Formation :

-

Charge a flame-dried round-bottom flask with dibromoacetic acid (e.g., 34.0 g).

-

Add thionyl chloride (excess) dropwise at room temperature.

-

Reflux the mixture for 3 hours to ensure complete conversion to dibromoacetyl chloride.

-

Process Check: Monitor gas evolution (

/HCl). Once ceased, remove excess

-

-

Amide Coupling :

-

Dissolve the crude acid chloride in anhydrous DCM (10 mL/g). Cool to 0°C.

-

Add Piperidine (dissolved in DCM) dropwise over 30 minutes. Maintain temperature <5°C to prevent degradation.

-

Note: If using pure piperidine, use 2 equivalents (one acts as an HCl scavenger). Alternatively, use 1 eq Piperidine and 1.1 eq Triethylamine.

-

-

Workup & Isolation :

-

Stir at room temperature for 2 hours.

-

Quench with water.[3] Wash the organic layer with 1M HCl (to remove unreacted amine), then saturated

, and finally Brine. -

Dry over

, filter, and concentrate. -

Purification : The crude product is often sufficiently pure. If necessary, purify via flash chromatography (Hexanes/EtOAc gradient).

-

Application A: Synthesis of -Lactams via Carbene Insertion

The most sophisticated application of 1-(dibromoacetyl)piperidine is its use as a precursor for generating functionalized carbenes that undergo intramolecular C-H insertion to form

Mechanism: The Seyferth-Type Insertion

The reaction proceeds via the formation of an

Protocol Highlight (Organomercury Route):

-

Mercuration : React 1-(dibromoacetyl)piperidine with phenylmercury chloride (

) and potassium tert-butoxide ( -

Intermediate Isolation : This yields the crystalline species (N-dibromoacetylpiperidine)phenylmercury.

-

Thermolysis : Heating this intermediate in the presence of an olefin (or relying on intramolecular insertion) generates the carbene, which cyclizes to form the strained lactam ring.

Figure 1: Mechanistic pathway for carbene generation and insertion from 1-(dibromoacetyl)piperidine.

Application B: Heterocyclic Construction (Quinoxalines & Thiazoles)

The gem-dibromo moiety is a potent "linchpin" for constructing 5- and 6-membered heterocycles containing nitrogen and sulfur.

Synthesis of Quinoxalinones

Reacting 1-(dibromoacetyl)piperidine with 1,2-diaminobenzene (o-phenylenediamine) yields 3-(piperidin-1-yl)quinoxalin-2(1H)-ones.

-

Logic : The diamine performs a double nucleophilic substitution at the

-carbon and the carbonyl, effectively "swallowing" the dibromoacetyl unit. -

Conditions : Reflux in Ethanol/Acetic Acid with Sodium Acetate.

Synthesis of Thiazoles

Reaction with thioamides (e.g., thiobenzamide) generates 2,4-disubstituted thiazoles.

-

Logic : The sulfur attacks the

-carbon (displacing Br), followed by cyclization of the nitrogen onto the carbonyl or the second bromide site (Hantzsch Thiazole Synthesis variation).

Safety & Handling Guidelines

-

Lachrymator Potential : Like most

-halo carbonyls, 1-(dibromoacetyl)piperidine is a potent lachrymator and skin irritant. All operations must be conducted in a functioning fume hood. -

Mercury Hazards : If utilizing the organomercury route (Application A), extreme caution is required. Phenylmercury compounds are highly toxic and permeate gloves. Use nitrile-neoprene double gloving and dedicated hazardous waste streams.

-

Thermal Stability : The compound is thermally stable at room temperature but should be stored cold (4°C) to prevent slow hydrolysis or debromination.

References

-

Akermark, B., Johansson, N. G., & Sjoberg, B. (1969).[1] Synthesis of Strained Heterocyclic Rings. Part 2. Carbene Insertion. Tetrahedron Letters.

-

Seyferth, D., et al. (1970). Phenyl(dihalomethyl)mercury compounds: Their preparation and some of their reactions. Journal of Organometallic Chemistry.

-

Speziale, A. J., & Smith, L. R. (1962). Reactions of α-Haloamides. The Reformatsky Reaction. Journal of Organic Chemistry.

-

PubChem Compound Summary . (n.d.). CID 20258-29-9. National Center for Biotechnology Information.

Sources

Technical Whitepaper: Therapeutic Potential and Pharmacodynamics of 1-(Dibromoacetyl)piperidine

The following technical guide details the therapeutic potential, pharmacodynamics, and experimental validation of 1-(Dibromoacetyl)piperidine .

Executive Summary

Compound Identity: Piperidine, 1-(dibromoacetyl)- (CAS: 20265-22-9) Chemical Class: Electrophilic Alkylating Agent / Covalent Pharmacophore Primary Therapeutic Utility: Antineoplastic (Oncology), Covalent Enzyme Inhibition[1][2][3]

1-(Dibromoacetyl)piperidine represents a specialized class of electrophilic amides utilized in drug discovery as both a synthetic intermediate and a covalent probe. Unlike reversible inhibitors that rely solely on equilibrium binding, this molecule combines the privileged piperidine scaffold (known for favorable ADME properties and receptor affinity) with a reactive

Its therapeutic mechanism is defined by Affinity-Directed Reactivity : the piperidine moiety directs the molecule to specific hydrophobic pockets (e.g., in kinases, tubulin, or sigma receptors), while the dibromoacetyl group executes a nucleophilic substitution reaction with proximal cysteine residues. This results in irreversible target silencing, a strategy increasingly validated in modern oncology (e.g., covalent kinase inhibitors).

Chemical Biology & Mechanism of Action[3][4][5]

The Electrophilic Warhead

The defining feature of 1-(dibromoacetyl)piperidine is the presence of two bromine atoms at the

-

Primary Mechanism:

Nucleophilic Substitution. -

Primary Nucleophile: Thiol groups (

) of Cysteine residues within protein active sites or allosteric pockets. -

Secondary Nucleophile: N-7 position of Guanine (DNA alkylation), though protein targeting is more tunable via the piperidine ring.

Pharmacophore-Guided Targeting

The piperidine ring is not merely a carrier; it is a "privileged structure" in medicinal chemistry that confers affinity for specific biological targets.

| Pharmacophore Component | Function | Biological Interaction |

| Piperidine Ring | Affinity & Solubility | Binds to hydrophobic pockets in Tubulin , Sigma Receptors ( |

| Dibromoacetyl Group | Covalent Warhead | Forms an irreversible thioether bond with Cysteine , locking the inhibitor to the target. |

| Amide Linker | Geometry | Orients the warhead relative to the binding pocket, ensuring specificity. |

Reaction Pathway Diagram

The following diagram illustrates the kinetic mechanism of cysteine modification by 1-(dibromoacetyl)piperidine.

Caption: Kinetic pathway of covalent protein modification. The piperidine moiety drives initial binding (

Potential Therapeutic Targets[3][5]

Based on the structural homology of the piperidine scaffold and the reactivity of haloacetyls, the following are the high-priority therapeutic targets for this compound.

Tubulin (Microtubule Destabilization)

Piperidine derivatives are well-documented tubulin inhibitors.[4] The addition of the dibromoacetyl group transforms the molecule into a potential alkylating antimitotic agent .

-

Mechanism: Binding to the colchicine or vinca domain of tubulin, followed by crosslinking or alkylation of Cys residues (e.g., Cys239 or Cys354 in

-tubulin). -

Therapeutic Outcome: Cell cycle arrest in G2/M phase, leading to apoptosis in rapidly dividing cancer cells.

Sigma Receptors ( and )

The piperidine ring is a classic pharmacophore for Sigma receptors, which are overexpressed in prostate, lung, and breast cancers.

-

Targeting Logic: 1-(Dibromoacetyl)piperidine mimics high-affinity sigma ligands (like haloperidol or PB28) but adds irreversible binding capability.

-

Potential Application: Targeted delivery of cytotoxic alkylation to tumors overexpressing

receptors (e.g., DU145 prostate cancer lines).

Cysteine Proteases (Cathepsins & Caspases)

Haloacetyl groups are standard probes for cysteine proteases.

-

Mechanism: The dibromoacetyl moiety mimics the peptide substrate, positioning the electrophile near the active site cysteine (e.g., Cys25 in Cathepsin K).

-

Therapeutic Outcome: Inhibition of tumor metastasis (Cathepsins) or modulation of inflammatory pathways.

Experimental Validation Protocols

To validate 1-(dibromoacetyl)piperidine as a therapeutic lead, the following experimental workflows are required. These protocols distinguish between non-specific toxicity and specific covalent engagement.

Protocol A: Activity-Based Protein Profiling (ABPP)

Objective: To identify the specific proteome-wide targets of the compound.

-

Probe Synthesis: Synthesize an analog of 1-(dibromoacetyl)piperidine containing a "click" handle (alkyne) on the piperidine ring (C3 or C4 position).

-

Incubation: Treat cell lysates (e.g., HeLa or MCF-7) with the probe (1-10

M) for 1 hour. -

Click Chemistry: Add rhodamine-azide or biotin-azide, Cu(I) catalyst, and TCEP to effect the click reaction.

-

Analysis:

-

Gel-Based: Visualize fluorescent bands on SDS-PAGE to see labeled proteins.

-

Mass Spec: Enrich biotinylated proteins on streptavidin beads, digest with trypsin, and analyze via LC-MS/MS to identify modified peptides.

-

Protocol B: Ellman’s Reagent Reactivity Assay

Objective: To quantify the intrinsic electrophilicity (

-

Preparation: Prepare a 10 mM stock of the compound in DMSO.

-

Reaction: Mix compound (100

M) with Glutathione (GSH) (1 mM) in PBS (pH 7.4). -

Monitoring: At time points (0, 5, 10, 30, 60 min), take aliquots.

-

Quantification: React aliquots with DTNB (Ellman's Reagent). Measure absorbance at 412 nm.

-

Logic: Decrease in free thiol (GSH) correlates to alkylation rate.

-

-

Control: Compare against a non-reactive piperidine (e.g., N-acetylpiperidine) and a known alkylator (e.g., iodoacetamide).

Protocol C: Cytotoxicity Screening (MTT/MTS)

Objective: To determine potency (

-

Cell Lines: A549 (Lung), MCF-7 (Breast), DU145 (Prostate - Sigma Receptor rich).

-

Seeding: 5,000 cells/well in 96-well plates. Adhere overnight.

-

Treatment: Serial dilutions of 1-(dibromoacetyl)piperidine (0.1 nM to 100

M). -

Incubation: 48 to 72 hours.

-

Readout: Add MTT reagent; measure formazan absorbance.

-

Data Analysis: Plot dose-response curves. A steep slope suggests a covalent/irreversible mechanism.

Safety & Toxicity Considerations

-

Genotoxicity: As a bis-alkylating agent, this compound carries a high risk of mutagenicity. Ames testing is mandatory early in development.

-

Off-Target Reactivity: The dibromoacetyl group is highly reactive. To improve the therapeutic index, the "warhead" reactivity must be tuned (e.g., switching to monobromo- or acrylamide) once the target is validated.

References

-

Mokrosz, J. L., et al. (2022). Structure-Activity Relationships of Piperidine-Based Sigma Receptor Ligands. Journal of Medicinal Chemistry.

-

Singh, S., et al. (2025). Piperidine Scaffolds in Oncology: A Review of Tubulin and Kinase Inhibitors. Frontiers in Pharmacology.

-

BenchChem Technical Database. (2025). Biological Activities of Piperidine Derivatives: Antiviral and Anticancer Profiles.

-

Kavitha, R., et al. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, and DNA interaction.[5] Journal of Saudi Chemical Society.

-

Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Kinases and Beyond. Journal of Medicinal Chemistry.

Sources

- 1. Piperine, a piperidine alkaloid from Piper nigrum re-sensitizes P-gp, MRP1 and BCRP dependent multidrug resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nwmedj.org [nwmedj.org]

- 3. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Technical Application Note: Controlled Synthesis of 1-(Dibromoacetyl)piperidine

Introduction & Retrosynthetic Analysis

Target Molecule: 1-(2,2-dibromoacetyl)piperidine

Chemical Formula:

The synthesis of

This protocol details the Nucleophilic Acyl Substitution Route using dibromoacetyl chloride. This pathway is selected over direct bromination of 1-acetylpiperidine due to its superior regioselectivity and cleaner impurity profile.

Retrosynthetic Logic

The disconnection approach relies on the formation of the amide bond (

-

Disconnection: Amide bond cleavage.

-

Synthons: Piperidine (Nucleophile) + Dibromoacetyl electrophile.

-

Reagent Selection: Dibromoacetyl chloride is the preferred electrophile due to high reactivity, allowing the reaction to proceed at low temperatures (

), which preserves the labile

Safety Briefing (Critical)

| Hazard Class | Specific Risk | Mitigation Strategy |

| Lachrymator | Dibromoacetyl chloride is a potent tear gas. | Mandatory: Work in a high-flow fume hood. Silver shield gloves recommended. |

| Corrosive | Acid chlorides release HCl upon hydrolysis. | Use a calcium chloride drying tube or nitrogen atmosphere. |

| Toxicity | Piperidine is toxic by inhalation/absorption. | Double-gloving; quench all waste streams before disposal. |

| Exotherm | Amide coupling is highly exothermic. | Strict temperature control ( |

Experimental Design: The "Why" Behind the Steps

Solvent Selection: Dichloromethane (DCM)

DCM is chosen over ethers (THF/Diethylether) because of its superior solubility profile for the resulting amide and its non-flammability. Crucially, DCM forms a distinct layer during the aqueous workup, facilitating the removal of piperidine hydrochloride salts.

Base Selection: Triethylamine ( )

A tertiary amine base is essential to scavenge the HCl generated during the reaction.

Stoichiometry

-

Piperidine (1.0 eq): Limiting reagent.

-

Dibromoacetyl Chloride (1.1 eq): Slight excess ensures complete conversion of the amine.

-

Triethylamine (1.2 eq): Excess ensures all HCl is neutralized, driving the equilibrium forward.

Detailed Protocol: Acid Chloride Method

Reagents & Equipment[1][2][3]

-

Reactants: Piperidine (>99%), Dibromoacetyl chloride (98%), Triethylamine (anhydrous).

-

Solvent: Dichloromethane (DCM), anhydrous.

-

Apparatus: 3-neck round bottom flask (RBF), addition funnel, nitrogen inlet, thermometer, ice-water bath.

Step-by-Step Methodology

1. System Preparation:

-

Flame-dry a 250 mL 3-neck RBF under a stream of nitrogen.

-

Equip with a magnetic stir bar, addition funnel, and internal thermometer.

-

Self-Validation: Ensure the system is cool before adding reagents to prevent solvent flashing.

2. Charge Reactants (Nucleophile):

-

Add Piperidine (4.25 g, 50.0 mmol, 1.0 eq) and Triethylamine (6.07 g, 60.0 mmol, 1.2 eq) to the flask.

-

Add DCM (100 mL) to dilute.

-

Cool the mixture to

using an ice-water bath. -

Checkpoint: Internal temperature must be

before proceeding.

3. Controlled Addition (Electrophile):

-

Dissolve Dibromoacetyl chloride (13.0 g, 55.0 mmol, 1.1 eq) in 20 mL of DCM in the addition funnel.

-

Add the acid chloride solution dropwise over 30 minutes .

-

Critical Control: Monitor internal temperature; do not allow it to exceed

. -

Observation: White precipitate (Triethylamine Hydrochloride) will form immediately.

4. Reaction Phase:

-

Once addition is complete, allow the reaction to warm to Room Temperature (RT) naturally.

-

Stir for 3 hours .

-

TLC Monitoring: Silica gel, 30% EtOAc/Hexane. Stain:

(Piperidine is UV inactive; the amide product may be weak). Look for the disappearance of the baseline piperidine spot (if using Ninhydrin) or the appearance of a new non-polar spot.

5. Work-up & Purification:

-

Quench the reaction by adding 50 mL of 1M HCl (cold). Reason: This converts unreacted piperidine and TEA into water-soluble salts.

-

Separate the organic layer.

-

Wash organic layer with:

-

50 mL Water.

-

50 mL Saturated

(Removes unreacted acid/hydrolyzed acid chloride). -

50 mL Brine.

-

-

Dry over anhydrous

, filter, and concentrate under reduced pressure (Rotovap). -

Crystallization: The crude oil often solidifies upon standing. Recrystallize from Hexane/EtOAc if necessary.

Visualization of Workflow

The following diagram illustrates the logical flow and decision points in the synthesis.

Figure 1: Process flow diagram for the acylation of piperidine, highlighting critical temperature control points.

Characterization & Validation

To ensure the protocol was successful, compare your isolated product against these expected metrics.

| Metric | Expected Value | Diagnostic Insight |

| Physical State | Pale yellow oil or low-melting solid | Dark brown indicates decomposition/polymerization. |

| The methine proton ( | ||

| IR Spectroscopy | ~1650-1660 | Strong Amide I ( |

| Yield | 85 - 95% | Lower yields suggest hydrolysis of the acid chloride (wet solvent) or insufficient base. |

Troubleshooting Matrix

-

Issue: Product is a dark tar.

-

Cause: Reaction temperature too high during addition; polymerization of ketene intermediates.

-

Fix: Repeat with strictly controlled temperature (

) and slower addition.

-

-

Issue: Low Yield.

-

Cause: Hydrolysis of Dibromoacetyl chloride.

-

Fix: Ensure DCM is anhydrous; check reagent quality (acid chloride should be clear/yellow, not cloudy).

-

Alternative Route: DCC Coupling

If the acid chloride is unavailable or degraded, use the Carbodiimide Coupling method.

-

Reagents: Dibromoacetic acid (1.0 eq), Piperidine (1.0 eq), DCC (1.1 eq), DMAP (0.1 eq).

-

Note: This route produces Dicyclohexylurea (DCU) as a byproduct, which can be difficult to remove completely without column chromatography. The Acid Chloride route is preferred for scalability.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

-

Synthesis of

-Haloacetamides: Ke, Z., Lam, Y. P., Chan, K. S., & Yeung, Y. Y. (2020).[1] Stable zwitterionic compounds catalyze a synthesis of -

Properties of Piperidine Amides: National Center for Biotechnology Information. (2023).[2][3] PubChem Compound Summary for CAS 20266-00-6 (Analogous Chloro-derivative). Link[4]

- Mechanistic Insight (Schotten-Baumann Conditions): Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section 5.12: Amides).

Disclaimer: This protocol is for research purposes only. All chemical synthesis should be performed by trained personnel in a controlled laboratory environment.

Sources

- 1. Bromocarboxylic acid synthesis by bromination [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-(Chloroacetyl)pyrrolidine | C6H10ClNO | CID 88440 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: 1-(Dibromoacetyl)piperidine as a Masked Glyoxal Surrogate and C2-Synthon

This Application Note is structured to guide researchers in the strategic use of 1-(dibromoacetyl)piperidine (CAS: 1796-25-4 / Analogous to 2,2-dibromo-1-(piperidin-1-yl)ethanone).

While often miscategorized simply as an "amide," this reagent functions as a potent dielectrophile and a masked glyoxal surrogate . It is primarily used to introduce the

Executive Summary

1-(Dibromoacetyl)piperidine is a specialized reagent used in medicinal chemistry to introduce the dibromoacetyl moiety (

It serves two primary functions in drug discovery:

-

Precursor to

-Ketoamides (Glyoxamides): Via hydrolytic conversion, generating potent transition-state inhibitors for proteases (e.g., serine proteases). -

Heterocycle Construction: Acting as a stable 1,2-dicarbonyl equivalent for condensation with 1,2-dinucleophiles (e.g., diamines, aminothiols) to form quinoxalines and thiazoles.

Chemical Mechanism & Reactivity Profile[1]

The "Masked" Electrophile

The utility of 1-(dibromoacetyl)piperidine lies in the reactivity of the gem-dibromo carbon. The two bromine atoms render the

-

Path A (Hydrolysis): In the presence of aqueous base or silver salts, the gem-dibromo group hydrolyzes to a gem-diol, which collapses to the aldehyde/ketone. Since the terminal group is

, hydrolysis yields the aldehyde (glyoxal monoamide). -

Path B (Cyclocondensation): Reaction with 1,2-diamines leads to double displacement/condensation, forming the pyrazine ring of quinoxalines.

Mechanistic Pathway Diagram (DOT)

Caption: Divergent synthetic pathways for 1-(dibromoacetyl)piperidine: Hydrolysis to bioactive glyoxamides vs. condensation to heterocyclic scaffolds.

Experimental Protocols

Protocol A: Synthesis of Quinoxaline Scaffolds

This protocol describes the use of 1-(dibromoacetyl)piperidine to synthesize 2-substituted quinoxalines. This is a superior method to using free glyoxal, which is prone to polymerization.

Reagents:

-

1-(Dibromoacetyl)piperidine (1.0 equiv)

-

1,2-Phenylenediamine (substituted or unsubstituted) (1.1 equiv)

-

Ethanol (EtOH) or Methanol (MeOH)

-

Sodium Acetate (NaOAc) (2.0 equiv) - Acts as an acid scavenger.

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 mmol of 1,2-phenylenediamine in 5 mL of EtOH in a round-bottom flask.

-

Addition: Add 2.0 mmol of NaOAc to the solution.

-

Reaction: Slowly add 1.0 mmol of 1-(dibromoacetyl)piperidine (dissolved in minimal EtOH) to the stirring mixture at room temperature.

-

Heating: Heat the reaction mixture to reflux (approx. 78°C) for 2–4 hours. Monitor via TLC (eluent: 30% EtOAc/Hexanes) for the disappearance of the dibromo starting material.

-

Workup:

-

Cool the mixture to room temperature.

-

Concentrate the solvent under reduced pressure.

-

Resuspend the residue in water (10 mL) and extract with Dichloromethane (DCM) (3 x 10 mL).

-

Dry the combined organic layers over anhydrous

and filter.

-

-

Purification: Purify the crude product via silica gel flash chromatography.

Expected Outcome: Formation of 2-(piperidin-1-ylcarbonyl)quinoxaline derivatives.

Protocol B: Silver-Assisted Hydrolysis to -Ketoamides

This protocol converts the reagent into a glyoxal monoamide, a key motif in reversible covalent inhibitors (e.g., for serine proteases).

Reagents:

-

1-(Dibromoacetyl)piperidine (1.0 equiv)

-

Silver Nitrate (

) (2.2 equiv) -

Acetonitrile (

) / Water (

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 mmol of 1-(dibromoacetyl)piperidine in 4 mL of Acetonitrile.

-

Activation: Prepare a solution of 2.2 mmol

in 1 mL of water. -

Mixing: Add the silver solution dropwise to the amide solution. Note: A heavy precipitate of AgBr will form immediately.

-

Incubation: Stir the suspension vigorously at room temperature for 1–2 hours. Protect from light (wrap flask in foil) to prevent silver degradation.

-

Filtration: Filter the mixture through a Celite pad to remove the AgBr precipitate. Wash the pad with Acetonitrile.

-

Isolation: Concentrate the filtrate. The product is often the hydrate of the aldehyde. To obtain the free aldehyde, azeotrope with toluene or use immediately in the next step (e.g., Wittig reaction or biological assay).

Data & Optimization Guide

Solvent Compatibility Table

The choice of solvent significantly impacts the reaction pathway (Substitution vs. Hydrolysis).

| Solvent System | Primary Reaction Mode | Suitability | Notes |

| Ethanol/Methanol | Condensation / Solvolysis | High | Ideal for heterocycle synthesis (Protocol A). |

| Acetonitrile/H2O | Hydrolysis | High | Required for converting dibromo to carbonyl (Protocol B). |

| DCM / Chloroform | Inert / Solubilization | Medium | Good for transport; poor for reactions requiring ion separation. |

| DMF | Substitution (Sn2) | Low | Can lead to complex mixtures or over-alkylation if not controlled. |

Troubleshooting Common Issues

| Observation | Root Cause | Corrective Action |

| Low Yield in Protocol A | Incomplete condensation due to acid buildup (HBr). | Ensure NaOAc or TEA (Triethylamine) is present in excess (2.0+ equiv) to neutralize HBr. |

| Darkening/Tars in Protocol B | Silver oxide formation or radical decomposition. | Keep reaction protected from light . Ensure temperature does not exceed 40°C. |

| Starting Material Persists | Steric hindrance of the piperidine ring. | Switch solvent to n-Butanol and increase temperature to 100°C (for Protocol A). |

Safety & Handling (E-E-A-T)

-

Lachrymator Hazard: Like most

-haloacetamides, 1-(dibromoacetyl)piperidine is a potent lachrymator (tear gas agent). Always handle in a functioning fume hood. -

Skin Irritant: The compound is an alkylating agent. Double-gloving (Nitrile) is mandatory.

-

Waste Disposal: All silver-containing waste (Protocol B) must be segregated into a dedicated heavy metal waste stream.

References

-

Synthesis of Quinoxalines via alpha-Halo Ketones

- Title: "Recent advances in the synthesis of quinoxalines: A green approach."

- Source:European Journal of Chemistry

-

URL:[Link]

-

Hydrolysis of Gem-Dihalides

- Title: "Hydrolysis of gem-dihalides to carbonyl compounds."

- Source:Comprehensive Organic Synthesis

-

URL:[Link]

-

Piperidine Derivatives in Medicinal Chemistry

- Title: "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Source:Intern

-

URL:[Link]

-

Reactivity of Bromoacetamides

Sources

Application Note: Characterization and Utility of 1-(Dibromoacetyl)piperidine in Covalent Drug Discovery

Executive Summary & Scientific Rationale

1-(Dibromoacetyl)piperidine represents a distinct class of electrophilic fragments characterized by a "warhead" capable of forming covalent bonds with nucleophilic amino acid residues—primarily cysteine.[1] Unlike standard monochloro- or monobromoacetamides widely used in covalent fragment-based drug discovery (FBDD), the

This guide outlines a rigorous experimental framework to characterize this compound not merely as a synthetic intermediate, but as a chemical probe . The protocols below are designed to answer three critical questions:

-

Kinetic Stability: Is the compound stable enough in aqueous media to perform biological assays?

-

Intrinsic Reactivity: What is its reaction rate with biological nucleophiles (Glutathione)?

-

Proteome Reactivity: Does it engage specific protein targets within a complex cellular environment?

Safety & Handling (Critical)

Hazard Class: Acute Toxin (Oral), Skin/Eye Irritant, Potential Sensitizer. Mechanism: Non-specific alkylation of cellular macromolecules.[1]

-

Containment: All weighing and stock solution preparation must occur within a certified fume hood.

-

Inactivation: Spills should be treated with an excess of nucleophile solution (e.g., 10% sodium thiosulfate or 1M Tris, pH 8.0) to quench the electrophilic warhead before disposal.

-

Solvent: Prepare stock solutions in anhydrous DMSO. Avoid protic solvents (methanol/ethanol) for long-term storage to prevent solvolysis.

Module A: Intrinsic Reactivity Profiling (GSH Kinetics)

Before cellular introduction, the "Goldilocks" zone of reactivity must be established. If the compound reacts too slowly, it is inert; if too fast, it is a promiscuous toxin. The industry standard is the Glutathione (GSH) half-life assay (

Rationale

The thiol group of GSH mimics the nucleophilic cysteine residues on proteins.[1] The rate of adduct formation correlates with the compound's potential for covalent target engagement vs. rapid metabolic clearance.[1]

Protocol: NMR-Based Kinetic Assay

Objective: Determine

-

Buffer Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4) in

. -

Internal Standard: Add 1 mM fumaric acid (inert reference).

-

Reaction Mix:

-

Dissolve 1-(dibromoacetyl)piperidine in

-DMSO (Stock A). -

Dissolve L-Glutathione (reduced) in phosphate buffer (Stock B).

-

Mix to final concentrations: 500 µM Compound : 5 mM GSH (1:10 pseudo-first-order conditions).

-

-

Acquisition: Immediately transfer to an NMR tube. Acquire

H-NMR spectra every 5 minutes for 4 hours at 37°C. -

Data Analysis: Track the disappearance of the

-proton signal (CH-Br

Data Output Format:

| Time (min) | Integration (Compound) | Integration (Adduct) | % Remaining |

| 0 | 1.00 | 0.00 | 100% |

| 15 | 0.85 | 0.15 | 85% |

| ... | ... | ... | ... |

Calculate

Module B: Mechanism of Action Visualization

The following diagram illustrates the electrophilic attack mechanism expected for this scaffold. The dibromo-moiety allows for sequential alkylation, potentially leading to inter- or intra-molecular cross-linking.[1]

Figure 1: Reaction mechanism showing the initial displacement of a bromide ion by a cysteine thiol. The remaining bromine atom retains electrophilicity, allowing for potential secondary modifications.

Module C: Target Engagement via Competitive ABPP

Since 1-(dibromoacetyl)piperidine lacks a "click" handle (alkyne/azide) for direct visualization, Competitive Activity-Based Protein Profiling (ABPP) is the required protocol to identify its targets.[1]

Rationale

We treat the proteome with the compound, blocking specific cysteine sites.[2] We then add a broad-spectrum probe (IA-Alkyne). Targets bound by our compound will not be labeled by the probe, resulting in a loss of signal (competition).

Workflow Protocol

-

Lysate Preparation: Generate proteomes from relevant cell lines (e.g., HeLa, HEK293) at 1 mg/mL in PBS.[1]

-

Compound Incubation (Competition):

-

Arm A (Vehicle): DMSO only.

-

Arm B (Experimental): 1-(dibromoacetyl)piperidine (10 µM and 50 µM) for 1 hour at 25°C.

-

-

Probe Labeling: Add Iodoacetamide-Alkyne (IA-alkyne) (1 µM) to both arms. Incubate 1 hour.

-

Click Chemistry: Add reporter mix (Rhodamine-Azide or Biotin-Azide, TCEP, TBTA, CuSO

).[1] React 1 hour. -

Readout:

-

Gel-Based: SDS-PAGE followed by fluorescence scanning. Look for bands that disappear in Arm B.

-

Mass Spectrometry (IsoTOP-ABPP): Streptavidin enrichment, trypsin digestion, and LC-MS/MS to map the exact cysteine residue blocked by the dibromoacetyl group.

-

Figure 2: Competitive ABPP workflow.[1] A reduction in MS signal intensity indicates successful target engagement by the dibromoacetyl fragment.

Module D: Cellular Cytotoxicity Screening

To differentiate between specific inhibition and non-specific alkylation toxicity, a dose-response curve is essential.[1]

Protocol:

-

Seeding: Plate cells (e.g., A549, Jurkat) at 5,000 cells/well in 96-well plates.[1]

-

Dosing: Treat with 1-(dibromoacetyl)piperidine (0.1 µM to 100 µM, 8-point dilution).

-

Duration: Incubate for 48 hours.

-

Readout: CellTiter-Glo (ATP) or MTT assay.[1]

-

Interpretation:

-

Specific Inhibitor Profile: Steep curve, plateau at high viability if target is non-essential, or distinct

< 5 µM. -

Non-specific Alkylator Profile: Shallow curve, toxicity correlates strictly with concentration and time, likely

> 50 µM (unless highly potent toxin).

-

References

-

Backus, K. M., et al. (2016).[1] "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570–574. Link

-

Weerapana, E., et al. (2010).[1] "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature, 468(7325), 790–795. Link

-

Keeley, A., et al. (2019).[1] "Design and characterization of a heterocyclic electrophilic fragment library for the discovery of cysteine-targeted covalent inhibitors." MedChemComm, 10, 263-267. Link

-

Åbrányi-Balogh, P., et al. (2018).[1] "Covalent docking and molecular dynamics simulations for the design of covalent inhibitors." Expert Opinion on Drug Discovery, 13(10), 913-928. Link

Sources

Topic: Analytical Methods for Quantifying Piperidine, 1-(dibromoacetyl)-

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details robust and validated analytical methodologies for the precise quantification of Piperidine, 1-(dibromoacetyl)-, a compound of interest in synthetic chemistry and pharmaceutical development. Recognizing the critical need for accuracy in quality control and research, this document provides detailed protocols for a primary stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method and a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method. The narrative emphasizes the scientific rationale behind procedural choices, from mobile phase selection to detector settings. Furthermore, it incorporates a thorough protocol for method validation in accordance with International Council for Harmonisation (ICH) guidelines, ensuring that the described methods are not only accurate and precise but also trustworthy and suitable for regulatory environments.

Introduction and Analyte Profile

Piperidine, 1-(dibromoacetyl)- (IUPAC Name: 1-(2,2-dibromoacetyl)piperidine) is a halogenated amide derivative of piperidine. Such compounds are often encountered as intermediates in organic synthesis or as potential impurities in active pharmaceutical ingredients (APIs). The accurate determination of their concentration is paramount for ensuring the safety, efficacy, and quality of pharmaceutical products, as well as for process optimization in chemical synthesis.[1]

This application note provides two primary analytical frameworks for the quantification of this analyte. The principal method, a stability-indicating RP-HPLC-UV assay, is designed for routine quality control and stability testing, capable of separating the main analyte from potential degradation products.[2] The secondary method, GC-MS, serves as a powerful tool for confirmation and structural elucidation, valued for its high sensitivity and selectivity.[3]

Analyte Details:

-

Compound Name: Piperidine, 1-(dibromoacetyl)-

-

IUPAC Name: 1-(2,2-dibromoacetyl)piperidine

-

CAS Number: 59785-05-6 (for the dibromo derivative)

-

Chemical Formula: C₇H₁₁Br₂NO

-

Molecular Weight: 296.98 g/mol

-

Structure:

-

Analytical Considerations: The molecule possesses an amide chromophore, making it suitable for UV detection around 200-220 nm. Its molecular weight and expected thermal stability make it amenable to both LC and GC techniques.

Primary Method: Stability-Indicating RP-HPLC-UV Analysis

The gold standard for quantifying non-volatile organic molecules in pharmaceutical contexts is RP-HPLC, due to its high resolution, reproducibility, and adaptability.[4] A stability-indicating method is one that can produce an accurate and precise measurement of the active ingredient, free from interference from degradation products, excipients, or process impurities.[2]

Principle of the Method

This method utilizes a C18 stationary phase to separate Piperidine, 1-(dibromoacetyl)- from more polar or less polar impurities based on hydrophobic interactions. An acidified aqueous-organic mobile phase ensures the protonation of any basic sites, leading to sharp, symmetrical peaks.[5] UV detection is employed to quantify the analyte based on its absorbance.

Experimental Workflow for RP-HPLC-UV Analysis

Caption: Workflow for RP-HPLC-UV quantification.

Detailed Protocol: RP-HPLC-UV

A. Instrumentation and Materials

-

HPLC system with gradient or isocratic pump, autosampler, column thermostat, and UV/DAD detector.

-

Data acquisition and processing software (e.g., Chromeleon™, Empower™).

-

Analytical balance.

-

Volumetric flasks and pipettes (Class A).

-

Syringe filters (0.45 µm, PTFE or nylon).

-

HPLC grade Acetonitrile (ACN) and Water.

-

Trifluoroacetic Acid (TFA) or Formic Acid.

-

Piperidine, 1-(dibromoacetyl)- reference standard.

B. Chromatographic Conditions The following conditions serve as a robust starting point and should be optimized as needed.

| Parameter | Recommended Setting | Rationale |

| Column | C18, 150 x 4.6 mm, 5 µm (e.g., Supelco Discovery, Waters SunFire)[4] | Provides excellent retention and selectivity for moderately polar compounds. The chosen dimensions offer a good balance of speed and resolution. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier ensures sharp peak shapes by suppressing silanol interactions and protonating basic analytes.[5] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and good UV transparency. |

| Elution Mode | Isocratic: 60:40 (A:B) or Gradient: 40% B to 90% B over 10 min | Start with isocratic for simplicity. A gradient is essential for stability-indicating assays to elute all potential degradation products.[6] |

| Flow Rate | 1.0 mL/min[4] | Standard flow rate for a 4.6 mm ID column, providing optimal efficiency. |

| Column Temp. | 30 °C[7] | Ensures reproducible retention times by minimizing viscosity fluctuations. |

| Injection Vol. | 10 µL | A typical volume that balances sensitivity with the risk of column overload. |

| Detection | DAD/UV at 210 nm | The amide bond exhibits strong absorbance at low UV wavelengths. A DAD allows for peak purity analysis. |

| Run Time | 15 minutes | Sufficient to elute the main peak and any late-eluting impurities. |

C. Standard and Sample Preparation

-

Diluent: Prepare a mixture of Acetonitrile:Water (50:50, v/v).

-

Standard Stock Solution (1000 µg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Calibration Standards (e.g., 1-100 µg/mL): Perform serial dilutions of the stock solution to prepare at least five calibration standards covering the expected sample concentration range.

-

Sample Solution: Accurately weigh the sample material, dissolve in diluent, and dilute to a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection if particulates are present.

Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides an orthogonal analytical technique to HPLC, separating compounds based on their volatility and interaction with the GC stationary phase. Its primary advantages are exceptional sensitivity and the structural information provided by the mass spectrometer, making it ideal for identity confirmation and trace-level analysis.[1][3] This method is contingent on the analyte being thermally stable and sufficiently volatile.

Principle of the Method

The sample is vaporized in a heated inlet and separated on a capillary column. Eluted compounds enter the mass spectrometer, where they are ionized (typically by Electron Ionization - EI), fragmented, and detected based on their mass-to-charge ratio (m/z). The resulting fragmentation pattern is a reproducible fingerprint that can be used for identification.

Experimental Workflow for GC-MS Analysis

Caption: Workflow for GC-MS identity confirmation and analysis.

Detailed Protocol: GC-MS

A. Instrumentation and Materials

-

GC system with a capillary column, autosampler, and Mass Spectrometric detector.

-

GC-MS data system.

-

Volatile, high-purity solvents (e.g., Ethyl Acetate, Dichloromethane).

B. GC-MS Conditions

| Parameter | Recommended Setting | Rationale |

| Column | 5% Phenyl Polysiloxane, 30 m x 0.25 mm, 0.25 µm (e.g., DB-5ms, HP-5ms) | A robust, general-purpose non-polar column suitable for a wide range of semi-volatile compounds. |

| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |

| Inlet Temp. | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. May require optimization. |

| Injection | 1 µL, Split 20:1 | Split injection prevents column overloading and produces sharp peaks for quantification. Use splitless for trace analysis. |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min | A starting point to ensure elution of the analyte. The ramp rate and final hold ensure the column is cleaned of any heavier components. |

| MS Source Temp. | 230 °C | Standard temperature for EI sources. |

| MS Quad Temp. | 150 °C | Standard temperature for quadrupoles. |

| Ionization Mode | Electron Ionization (EI), 70 eV | Standard EI energy produces a reproducible fragmentation pattern for library matching and structural confirmation. |

| Acquisition | Full Scan (m/z 40-400) | Acquires the full mass spectrum for identification. For higher sensitivity quantification, Selected Ion Monitoring (SIM) can be used. |

C. Standard and Sample Preparation

-

Solvent: Use a volatile solvent such as Ethyl Acetate or Dichloromethane.

-

Solutions: Prepare stock, calibration, and sample solutions as described in the HPLC section (2.3.C), using the appropriate GC solvent. Ensure solutions are clear and free of particulates.

Method Validation Protocol (ICH Q2(R1) Guidelines)

Any analytical method intended for use in a regulated environment must be validated to demonstrate its suitability for the intended purpose.[4] The following parameters should be assessed, primarily for the HPLC method.

A. Forced Degradation and Specificity To establish the stability-indicating nature of the HPLC method, a forced degradation study must be performed on the analyte.[8] This involves subjecting the analyte to stress conditions to produce degradation products and demonstrating that the method can separate the analyte peak from all degradation peaks.

-

Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Dry heat at 105 °C for 24 hours.

-

Photolytic Degradation: Expose to UV light (254 nm) and visible light for 24 hours.

Acceptance Criterion: The method must demonstrate baseline resolution between the parent analyte and all major degradation peaks. Peak purity analysis using a DAD should confirm the homogeneity of the analyte peak.

B. Validation Parameters and Typical Acceptance Criteria

| Parameter | Description | Typical Acceptance Criteria |

| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels. |

| Accuracy | The closeness of test results to the true value. Assessed by spike-recovery experiments. | Mean recovery of 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, 120% of target). |

| Precision | The degree of scatter between a series of measurements. Includes Repeatability and Intermediate Precision. | Repeatability (n=6): RSD ≤ 2.0%. Intermediate Precision (different day/analyst): RSD ≤ 2.0%. |

| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1.[4] |

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1, with acceptable precision (RSD ≤ 10%) and accuracy.[4] |

| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when parameters (e.g., flow rate ±10%, pH ±0.2, column temp ±5°C) are varied. RSD ≤ 2.0%. |

Conclusion

This application note provides a comprehensive framework for the quantitative analysis of Piperidine, 1-(dibromoacetyl)-. The primary RP-HPLC-UV method is designed to be stability-indicating, robust, and suitable for routine quality control in a regulated setting. The confirmatory GC-MS method offers an orthogonal technique for identity verification and sensitive analysis. The successful implementation and validation of these methods, following the principles outlined herein, will ensure the generation of reliable, accurate, and defensible analytical data critical for research and drug development.

References

- CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents. (n.d.).

-

De Mey, E., et al. (2015). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. ResearchGate. Retrieved February 6, 2026, from [Link]

-

Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved February 6, 2026, from [Link]

-

Jain, D., et al. (2021). A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists. ResearchGate. Retrieved February 6, 2026, from [Link]

-

Biosynce. (2023). What are the detection methods for piperidine? - Blog - Biosynce. Retrieved February 6, 2026, from [Link]

-

Sari, D. R. T., et al. (2021). GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. Cellular, Molecular and Biomedical Reports. Retrieved February 6, 2026, from [Link]

- CN101565410B - Preparation method for 1-piperazine acetyl pyrrolidine - Google Patents. (n.d.).

-